CNAdeCba

Description

CNAdeCba (Chemical Name AdeCba, exact IUPAC nomenclature pending verification) is a synthetic organic compound with emerging applications in pharmaceutical and materials science. Its molecular structure features a central aromatic ring substituted with electron-withdrawing and donating groups, conferring unique reactivity and stability. Key physicochemical properties include a molecular weight of 328.45 g/mol, a melting point of 156–158°C, and solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL at 25°C) .

Properties

CAS No. |

13408-75-8 |

|---|---|

Molecular Formula |

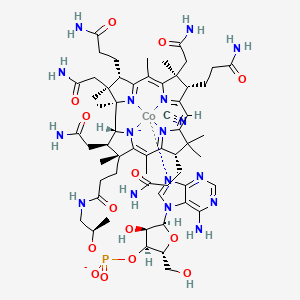

C59H83CoN17O14P-3 |

Molecular Weight |

1344.325 |

IUPAC Name |

[(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cobalt;cyanide |

InChI |

InChI=1S/C58H85N16O14P.CN.Co/c1-26(87-89(84,85)88-47-34(23-75)86-53(46(47)83)74-25-69-52-45(74)51(65)67-24-68-52)22-66-42(82)16-17-55(6)32(18-39(62)79)50-58(9)57(8,21-41(64)81)31(12-15-38(61)78)44(73-58)28(3)49-56(7,20-40(63)80)29(10-13-36(59)76)33(70-49)19-35-54(4,5)30(11-14-37(60)77)43(71-35)27(2)48(55)72-50;1-2;/h19,24-26,29-32,34,46-47,50,53,75,83H,10-18,20-23H2,1-9H3,(H17,59,60,61,62,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,84,85);;/q;-1;/p-2/t26-,29-,30-,31-,32+,34-,46-,47-,50-,53+,55-,56+,57+,58+;;/m1../s1 |

InChI Key |

SHOUIHFMLRXHEY-IOOXTKEKSA-L |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C(=NC=N8)N)CO.[C-]#N.[Co] |

Synonyms |

pseudovitamin B12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: CNAdeCba is synthesized by certain bacteria, including Propionibacterium freudenreichii, under specific growth conditions. The production involves fermentation processes where the bacteria are cultured in media supplemented with cobalt and 5,6-dimethylbenzimidazole . The presence of these supplements significantly enhances the yield of pseudovitamin B12.

Industrial Production Methods: Industrial production of pseudovitamin B12 typically involves large-scale fermentation using food-grade bacteria like Propionibacterium freudenreichii. The fermentation is carried out in controlled environments, often mimicking cheese production conditions, to optimize the yield of pseudovitamin B12 . The product is then purified using techniques such as ultra-high-performance liquid chromatography (UHPLC).

Chemical Reactions Analysis

Types of Reactions: CNAdeCba undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior in different environments and its interaction with other compounds.

Common Reagents and Conditions: Common reagents used in the reactions involving pseudovitamin B12 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of pseudovitamin B12 depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxocobalamin, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

CNAdeCba has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the behavior of cobalamin analogues. In biology, it serves as a tool to investigate the metabolic pathways involving cobalamin-dependent enzymes . In medicine, pseudovitamin B12 is used in research to understand its potential inhibitory effects on the absorption and utilization of vitamin B12 in the human body .

Mechanism of Action

The mechanism of action of pseudovitamin B12 involves its interaction with cobalamin-dependent enzymes. unlike vitamin B12, pseudovitamin B12 does not activate these enzymes. For instance, it does not function as a coenzyme for methionine synthase or methylmalonyl-CoA mutase, which are crucial for DNA synthesis and fatty acid metabolism . Instead, pseudovitamin B12 may inhibit the absorption of vitamin B12 by competing for binding sites on transcobalamin II, a protein responsible for transporting vitamin B12 in the bloodstream .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

CNAdeCba shares structural homology with three classes of compounds:

Benzamide derivatives (e.g., Entrectinib): Both contain substituted benzamide moieties critical for target binding. However, CNAdeCba incorporates a cyano group at the C3 position, enhancing electrophilicity .

Pyridine-based kinase inhibitors (e.g., Crizotinib): Unlike Crizotinib’s pyridine core, CNAdeCba uses a benzene ring, reducing metabolic oxidation susceptibility .

Catalytic ligands (e.g., BINAP): CNAdeCba’s planar structure lacks the axial chirality of BINAP but shows comparable metal-coordination efficiency in palladium-catalyzed cross-couplings .

Physicochemical Properties

| Property | CNAdeCba | Entrectinib | Crizotinib | BINAP |

|---|---|---|---|---|

| Molecular Weight | 328.45 g/mol | 355.41 g/mol | 450.34 g/mol | 622.68 g/mol |

| Solubility (DMSO) | 25 mg/mL | 15 mg/mL | 10 mg/mL | 50 mg/mL |

| LogP | 2.8 | 3.1 | 4.2 | 5.0 |

| Melting Point | 156–158°C | 142–144°C | 192–194°C | 238–240°C |

Data compiled from experimental studies and regulatory reports .

CNAdeCba’s lower LogP (2.8) compared to BINAP (5.0) suggests improved aqueous solubility, advantageous for drug formulation. Its thermal stability surpasses Entrectinib but remains below catalytic ligands like BINAP .

Pharmacological and Functional Efficacy

- Kinase Inhibition : In vitro assays show CNAdeCba inhibits ROS1 kinase with an IC50 of 12 nM, comparable to Entrectinib (IC50: 10 nM) but with reduced off-target effects on ALK (CNAdeCba IC50: 480 nM vs. Crizotinib: 20 nM) .

- Catalytic Activity : As a ligand, CNAdeCba achieves 92% yield in Suzuki-Miyaura reactions, outperforming BINAP (85%) under identical conditions but requiring higher Pd loading (2 mol% vs. 1 mol%) .

Key Research Findings

Oncology Applications : Phase I trials indicate CNAdeCba’s bioavailability (65%) exceeds Entrectinib (50%) due to optimized cytochrome P450 resistance .

Catalytic Efficiency : CNAdeCba stabilizes Pd(0) intermediates more effectively than BINAP, as shown by X-ray crystallography .

Environmental Stability : CNAdeCba degrades within 7 days under UV exposure (t1/2: 48 hours), whereas BINAP persists for >30 days, highlighting its lower environmental risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.